molecular formula C13H19N3O B11873904 8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane

8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane

Katalognummer: B11873904
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: IHEGIIRHGHASLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a pyridine ring and a spirocyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method involves the reaction of a pyridine derivative with a suitable dihydroxy or diamine precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Wirkmechanismus

The mechanism of action of 8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane is unique due to its specific combination of a pyridine ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H19N3O

Molekulargewicht

233.31 g/mol

IUPAC-Name

8-pyridin-2-yl-1-oxa-4,8-diazaspiro[5.5]undecane

InChI

InChI=1S/C13H19N3O/c1-2-6-15-12(4-1)16-8-3-5-13(11-16)10-14-7-9-17-13/h1-2,4,6,14H,3,5,7-11H2

InChI-Schlüssel

IHEGIIRHGHASLF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CNCCO2)CN(C1)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.